molecular formula C8H12 B14666703 1,6-Dimethylcyclohexa-1,4-diene CAS No. 38747-81-8

1,6-Dimethylcyclohexa-1,4-diene

Cat. No.: B14666703
CAS No.: 38747-81-8
M. Wt: 108.18 g/mol
InChI Key: BBWLQXJTQKLVIV-UHFFFAOYSA-N
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Description

1,6-Dimethylcyclohexa-1,4-diene is an organic compound with the molecular formula C8H12 . As a disubstituted derivative of cyclohexa-1,4-diene, it serves as a valuable building block and intermediate in synthetic organic chemistry and materials science research. Compounds within this class are of significant research interest due to their unique conformational and electronic properties, which can be leveraged in the synthesis of more complex molecular architectures . Researchers utilize related dimethylcyclohexadiene derivatives to study reaction mechanisms, including sigmatropic rearrangements and other pericyclic reactions . The thermal behavior of structurally similar cis- and trans-3,6-dimethylcyclohexa-1,4-dienes has been documented, with studies showing their unimolecular decomposition to yield products like p-xylene, highlighting their potential as precursors in synthetic pathways . Furthermore, the structural framework of 1,4-cyclohexadiene makes it a subject of investigation in oxidation studies and other fundamental chemical research . This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38747-81-8

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

1,6-dimethylcyclohexa-1,4-diene

InChI

InChI=1S/C8H12/c1-7-5-3-4-6-8(7)2/h3,5-7H,4H2,1-2H3

InChI Key

BBWLQXJTQKLVIV-UHFFFAOYSA-N

Canonical SMILES

CC1C=CCC=C1C

Origin of Product

United States

Reactivity and Mechanistic Studies of 1,6 Dimethylcyclohexa 1,4 Diene and Analogs

Pericyclic Transformations

The Diels-Alder reaction, a cornerstone of organic synthesis, is a [4+2] cycloaddition that forms a six-membered ring. This reaction is a powerful tool for creating cyclic systems with a high degree of stereochemical control. The reactivity of the diene and dienophile components is governed by their electronic properties and steric profiles. In the context of 1,6-dimethylcyclohexa-1,4-diene, the presence of two methyl groups on the cyclic diene framework introduces specific electronic and steric features that influence its behavior in these pericyclic reactions.

The Diels-Alder reaction involves the interaction of a conjugated diene with a dienophile to form a cyclohexene derivative. masterorganicchemistry.com For the reaction to proceed in a concerted manner, the diene must adopt an s-cis conformation. Cyclic dienes, such as this compound, are conformationally locked in the required s-cis geometry, which makes them particularly reactive in Diels-Alder reactions compared to their acyclic counterparts that may have a higher energy barrier to achieve this conformation. youtube.com

The rate of the Diels-Alder reaction is significantly influenced by the electronic nature of the substituents on both the diene and the dienophile. Generally, the reaction is facilitated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.com This arrangement, known as a normal-electron-demand Diels-Alder reaction, narrows the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, leading to a more favorable interaction and a lower activation energy.

The methyl groups in this compound are electron-donating, which increases the energy of the diene's HOMO, thereby enhancing its reactivity towards electron-poor dienophiles. youtube.com

Table 1: Relative Reactivity of Dienes in Diels-Alder Reactions

DieneRelative Rate (vs. 1,3-Butadiene)Conformation
1,3-Butadiene1Flexible (s-trans favored)
Cyclopentadiene~1000Locked s-cis
1,3-Cyclohexadiene (B119728)~100Locked s-cis
This compound>100 (estimated)Locked s-cis

Note: The relative rate for this compound is an estimation based on the combined effects of its locked s-cis conformation and the presence of two electron-donating methyl groups.

When an unsymmetrical diene reacts with an unsymmetrical dienophile, the possibility of forming two different constitutional isomers, known as regioisomers, arises. The regioselectivity of the Diels-Alder reaction is governed by the electronic effects of the substituents on both reactants. The general principle is that the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile. chemistrysteps.com

In this compound, the two methyl groups are electron-donating. In a reaction with an unsymmetrical dienophile containing an electron-withdrawing group, the "ortho" and "para" products are generally favored over the "meta" product. The precise regiochemical outcome would depend on the specific dienophile used.

The stereoselectivity of the Diels-Alder reaction is another crucial aspect, with the reaction being stereospecific. This means that the stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com For instance, a cis-dienophile will yield a cis-substituted cyclohexene ring, while a trans-dienophile will result in a trans-substituted product. masterorganicchemistry.comyoutube.com

Furthermore, when cyclic dienes are involved, two diastereomeric products, the endo and exo adducts, can be formed. The endo product, where the substituent on the dienophile is oriented towards the newly formed double bond in the bicyclic product, is often the major product due to favorable secondary orbital interactions in the transition state. youtube.com However, steric hindrance from substituents on the diene, such as the methyl groups in this compound, can influence this selectivity and may favor the formation of the exo product. rsc.org

Table 2: Predicted Regio- and Stereochemical Outcomes for the Reaction of this compound with Acrolein

Product TypePredicted Major IsomerRationale
Regioisomer"Ortho" adductAlignment of the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile.
StereoisomerEndo adduct (potentially influenced by sterics)Favorable secondary orbital interactions, though steric hindrance from methyl groups could favor the exo adduct.

The reactivity of dienophiles in Diels-Alder reactions can be rationalized and predicted using theoretical descriptors derived from computational chemistry. One of the most fundamental concepts is Frontier Molecular Orbital (FMO) theory, which focuses on the interaction between the HOMO of the diene and the LUMO of the dienophile in normal-electron-demand reactions. A smaller energy gap between these orbitals leads to a stronger interaction and a faster reaction.

Electron-withdrawing groups on the dienophile lower the energy of its LUMO, decreasing the HOMO-LUMO gap and increasing the reaction rate. Various theoretical descriptors can quantify the reactivity of a dienophile:

LUMO Energy: A lower LUMO energy generally corresponds to a more reactive dienophile in normal-demand Diels-Alder reactions.

Electrophilicity Index (ω): This index, calculated from the electronic chemical potential and chemical hardness, provides a quantitative measure of the global electrophilic nature of a molecule. A higher electrophilicity index indicates a more reactive dienophile.

These descriptors allow for the computational screening of dienophiles and the prediction of their relative reactivities with a given diene, such as this compound.

While FMO theory provides a powerful model for understanding reactivity, a more complete picture is offered by the distortion/interaction model. This model posits that the activation energy of a reaction is a sum of two components: the distortion energy and the interaction energy.

Distortion Energy: This is the energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state.

Interaction Energy: This is the favorable energy released when the distorted reactants interact in the transition state.

For cyclic dienes, particularly cyclohexadienes, the distortion energy can be a significant factor in determining reactivity. Achieving the transition state geometry can require substantial distortion of the diene ring, which contributes to a higher activation barrier. However, the pre-organized s-cis conformation of cyclic dienes generally leads to a lower distortion energy compared to their acyclic counterparts. The specific ring strain and substitution pattern of the cyclic diene will influence its distortion energy. Computational studies have shown that for some cyclic systems, the activation energies correlate well with the distortion energies, highlighting the importance of this factor in controlling reactivity.

The Diels-Alder reaction is not limited to all-carbon systems. The hetero-Diels-Alder reaction involves dienes or dienophiles containing one or more heteroatoms, such as nitrogen or oxygen. rsc.org This variation of the reaction is a highly valuable method for the synthesis of six-membered heterocyclic rings.

Cyclohexadienes, including substituted derivatives like this compound, can participate in hetero-Diels-Alder reactions. For instance, they can react with heterodienophiles where one or more carbon atoms of the double or triple bond are replaced by a heteroatom (e.g., nitroso compounds, imines, or carbonyls). The principles of reactivity, regioselectivity, and stereoselectivity are generally analogous to the all-carbon Diels-Alder reaction, with the electronic properties of the heteroatoms playing a key role.

In an inverse-electron-demand hetero-Diels-Alder reaction, an electron-rich dienophile reacts with an electron-poor diene. rsc.org While this compound is electron-rich, it would be most reactive in a normal-demand hetero-Diels-Alder reaction with an electron-poor heterodienophile.

Electrocyclic Reactions

Electrocyclic reactions are intramolecular pericyclic reactions that involve the concerted reorganization of π-electrons to form or break a σ-bond, leading to the interconversion of a conjugated polyene and a cyclic compound. The hexatriene/cyclohexadiene system is a classic example used to illustrate the principles of these transformations.

The interconversion between a conjugated hexatriene and a cyclohexadiene is a well-studied 6π-electron electrocyclic reaction. The outcome of this reaction is highly dependent on the reaction conditions, specifically whether it is induced by heat (thermal) or light (photochemical). These reactions are governed by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. wikipedia.orglibretexts.org

Under thermal conditions, the reaction proceeds through the highest occupied molecular orbital (HOMO) of the ground electronic state of the hexatriene. In a 6π-electron system, the HOMO has a specific symmetry that dictates a disrotatory ring closure to form the cyclohexadiene. libretexts.orgjove.com Conversely, photochemical excitation promotes an electron from the HOMO to the lowest unoccupied molecular orbital (LUMO), which then becomes the new HOMO of the excited state. This excited-state HOMO has a different symmetry, leading to a conrotatory ring closure. libretexts.orgopenstax.orgpressbooks.pub

The stereochemical outcome of the electrocyclization of substituted hexatrienes, such as isomers of 2,4,6-octatriene (a dimethylated hexatriene analog), provides experimental evidence for these rules. For instance, the thermal cyclization of (2E,4Z,6E)-2,4,6-octatriene yields exclusively cis-5,6-dimethyl-1,3-cyclohexadiene, while the (2E,4Z,6Z)-isomer gives the trans-product. openstax.org Under photochemical conditions, these stereochemical outcomes are reversed. libretexts.orgstudy.com

Reactant (2,4,6-Octatriene Isomer)ConditionMode of Ring ClosureProduct (5,6-Dimethyl-1,3-cyclohexadiene Isomer)
(2E,4Z,6E)Thermal (Δ)Disrotatorycis
(2E,4Z,6Z)Thermal (Δ)Disrotatorytrans
(2E,4Z,6E)Photochemical (hν)Conrotatorytrans
(2E,4Z,6Z)Photochemical (hν)Conrotatorycis

The stereochemistry of electrocyclic reactions is defined by the direction of rotation of the terminal p-orbitals of the conjugated system as they rehybridize to form the new σ-bond. There are two possible modes of rotation:

Conrotatory: Both terminal groups rotate in the same direction (either both clockwise or both counterclockwise). libretexts.org

Disrotatory: The terminal groups rotate in opposite directions (one clockwise and one counterclockwise).

The selection between a conrotatory and a disrotatory pathway is determined by the symmetry of the frontier molecular orbital involved in the reaction (the HOMO). libretexts.org For a new σ-bond to form, the lobes of the p-orbitals at the termini of the polyene must overlap constructively (in-phase).

In a thermal 6π-electron reaction (like hexatriene cyclization), the ground-state HOMO has lobes of like sign on the same side of the molecule. To achieve bonding overlap, the termini must rotate in opposite directions, resulting in a disrotatory closure. libretexts.orgjove.com

In a photochemical 6π-electron reaction, the excited-state HOMO has lobes of like sign on opposite sides of the molecule. Consequently, both termini must rotate in the same direction to bring these lobes together, leading to a conrotatory closure. libretexts.orgopenstax.org

These selection rules are summarized by the Woodward-Hoffmann rules for electrocyclic reactions. wikipedia.org

Number of π-ElectronsReaction ConditionAllowed Pathway
4n (e.g., 4, 8, ...)ThermalConrotatory
4n (e.g., 4, 8, ...)PhotochemicalDisrotatory
4n + 2 (e.g., 6, 10, ...)ThermalDisrotatory
4n + 2 (e.g., 6, 10, ...)PhotochemicalConrotatory

Correlation diagrams are a powerful tool for visualizing and understanding the Woodward-Hoffmann rules. These diagrams illustrate how the molecular orbitals of the reactant transform into the molecular orbitals of the product while maintaining the symmetry elements that are preserved throughout the reaction pathway. researchgate.nettandfonline.comscribd.com

For the electrocyclization of a hexatriene to a cyclohexadiene, a C₂ axis of symmetry is maintained in a conrotatory process, while a mirror plane of symmetry (σ) is preserved in a disrotatory process. The correlation diagram maps the orbitals of the reactant to the orbitals of the product based on their symmetry with respect to the conserved symmetry element.

A reaction is considered "symmetry-allowed" if the bonding molecular orbitals of the reactant correlate with the bonding molecular orbitals of the product without crossing over into antibonding orbitals. libretexts.orgresearchgate.net This indicates a low-energy, concerted pathway. If a bonding orbital of the reactant correlates with an antibonding orbital of the product, there is a large energy barrier, and the reaction is termed "symmetry-forbidden." wikipedia.org

For the thermal (ground-state) disrotatory cyclization of hexatriene, the correlation diagram shows that the bonding orbitals of the hexatriene transform smoothly into the bonding orbitals of the cyclohexadiene. scribd.com In contrast, for the thermal conrotatory process, a bonding orbital of the reactant correlates with an antibonding orbital of the product, indicating a symmetry-forbidden pathway. researchgate.net Under photochemical conditions, the electron excitation alters the electronic configuration, and the correlation diagram for the excited states shows that the conrotatory pathway becomes symmetry-allowed. tandfonline.comresearchgate.net

Ene Reactions and Photooxygenation

The ene reaction is another type of pericyclic reaction involving an alkene with an allylic hydrogen (the "ene"), which reacts with a compound containing a double or triple bond (the "enophile"). In the context of this compound, a particularly relevant ene reaction is photooxygenation, where singlet oxygen (¹O₂) acts as the enophile.

The reaction of singlet oxygen with cyclic dienes can proceed through different pathways, including [4+2] cycloaddition to form endoperoxides and the ene reaction to yield allylic hydroperoxides. The regioselectivity of the ene reaction, which determines which allylic hydrogen is abstracted and the position of the new double bond, is influenced by several factors. In many cases, photooxygenation of olefins can lead to a mixture of regioisomeric products. digitellinc.com

Studies on substituted cyclic dienes have shown that the distribution of ene products is governed by stereoelectronic effects. For instance, in the photooxygenation of methyl-substituted 1,4-cyclohexadienes, the "cis-effect" often dictates the product distribution. This effect describes the preferential abstraction of an allylic hydrogen that is cis to the larger substituent on the double bond.

The presence and position of methyl groups on the cyclohexadiene ring have a significant impact on the course of photooxygenation. Methyl groups can influence the reaction's regioselectivity by altering the steric environment and the rotational barriers of adjacent bonds.

A study on the photooxygenation of various methyl-substituted cyclohexa-1,4-dienes demonstrated this influence on the product distribution. For example, the photooxygenation of 1-methylcyclohexa-1,4-diene and 1,4-dimethylcyclohexa-1,4-diene resulted in product distributions governed by the cis-effect. However, in the case of 2,3-dimethylcyclohexa-1,4-diene, the major product was the exocyclic olefin, which was attributed to a lowered rotational barrier and increased reactivity of the methyl groups.

SubstrateMajor Ene Product TypeControlling Factor
1-Methylcyclohexa-1,4-dieneEndocyclic Olefincis-Effect
1,4-Dimethylcyclohexa-1,4-dieneEndocyclic Olefincis-Effect
2,3-Dimethylcyclohexa-1,4-dieneExocyclic OlefinLowered rotational barrier of methyl group

These findings highlight the subtle interplay of steric and electronic factors that methyl substitution introduces, thereby directing the regiochemical outcome of the singlet oxygen ene reaction.

Cheletropic Reactions

Cheletropic reactions are a class of pericyclic reactions where two sigma bonds are concurrently made or broken to a single atom. chem-station.com A common example involving dienes is the reversible reaction with sulfur dioxide (SO₂). In the forward reaction, a diene reacts with SO₂ in a [4+1] cycloaddition to form a cyclic sulfone, known as a sulfolene. chem-station.comwikipedia.org

The reverse reaction, the thermal extrusion of sulfur dioxide from a sulfolene, is a synthetically useful method for generating 1,3-dienes. imperial.ac.uk This process occurs through a concerted mechanism. For instance, the thermolysis of a substituted sulfone can generate an o-quinodimethane, which can then undergo an intramolecular [4+2] cycloaddition. chem-station.com The stereochemistry of the diene product is highly dependent on the stereochemistry of the starting sulfone. The thermal decomposition of cis- and trans-dimethyl substituted sulfolenes proceeds in a highly stereoselective manner to produce specific isomers of the corresponding dienes. youtube.com These reactions are understood to be disrotatory processes for 4n+2 electron systems under thermal conditions. youtube.com

While this compound itself is already a diene, the principles of cheletropic reactions are fundamental to understanding the broader reactivity of conjugated systems. The addition of SO₂ to a diene is an equilibrium process, and the extrusion is favored at higher temperatures, providing a method to protect and later reveal a diene functionality. wikipedia.orgyoutube.com

Radical Reactions

Radical reactions are chemical processes involving intermediates with unpaired electrons. These reactions typically proceed via a chain mechanism consisting of initiation, propagation, and termination steps. fiveable.meyoutube.com Initiation involves the formation of radicals from a non-radical species, often induced by heat or light. youtube.comwikipedia.org The propagation phase consists of a cycle of steps where a radical reacts with a stable molecule to form a product and a new radical, which continues the chain. youtube.comyoutube.com Termination occurs when two radicals combine, ending the chain reaction. youtube.com

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry where a hydrogen atom is transferred from one molecule to another. scripps.edumdpi.com Cyclohexadienes are often employed as hydrogen donors in these reactions. The driving force for HAT from a cyclohexadiene is the formation of a resonance-stabilized cyclohexadienyl radical and the concurrent aromatization to a benzene (B151609) ring.

The rate of HAT can be influenced by steric and electronic factors. For example, studies on substituted cyclohexanes have shown that HAT from tertiary equatorial C-H bonds is significantly faster than from axial C-H bonds, a phenomenon attributed to the release of 1,3-diaxial strain in the transition state. nih.gov The reactivity in HAT is also influenced by radical polarity; nucleophilic radicals react faster with electrophilic H-atom donors, and vice-versa. scripps.edu The rate of HAT from a donor like 1,4-cyclohexadiene (B1204751) to an acceptor radical is a key parameter in many synthetic applications. acs.org

Silylated cyclohexa-1,4-dienes have been developed as effective, environmentally benign substitutes for traditional tin hydride reagents in radical chain reactions. researchgate.netnih.gov These compounds can be used for various radical reductions, such as debrominations, deiodinations, and Barton-McCombie deoxygenations. researchgate.netnih.gov

The mechanism involves a radical chain process. After initiation, a carbon-centered radical abstracts a hydrogen atom from the CH₂ group of the silylated cyclohexadiene. This generates a cyclohexadienyl radical intermediate, which then rapidly ejects the silyl (B83357) radical. researchgate.net This newly formed silyl radical can then propagate the chain, for example, by reacting with an alkyl halide to generate the initial carbon-centered radical and a silyl halide. researchgate.net The rate constants for hydrogen abstraction from these silylated cyclohexadienes by primary carbon radicals have been determined, providing insight into their efficiency as reducing agents. researchgate.netnih.gov

Table 1: Applications of Silylated Cyclohexadienes in Radical Chain Reactions

Reaction Type Description
Dehalogenation Reduction of alkyl bromides and iodides. researchgate.net
Deselenization Removal of phenylselenyl groups. researchgate.net
Deoxygenation Barton-McCombie type deoxygenation of thionocarbonates. nih.gov
Radical Cyclizations Initiation of cyclization reactions. researchgate.net

The cyclohexadienyl radical (C₆H₇•) is a key intermediate in many radical reactions involving benzene and its derivatives. acs.org It can be formed by the addition of a hydrogen atom to benzene. acs.org Spectroscopic techniques, particularly Electron Spin Resonance (ESR), have been instrumental in characterizing this radical. osti.gov The ESR spectrum of the cyclohexadienyl radical indicates it is a planar, conjugated π-radical. osti.gov

Studies using in-situ radiolysis and ESR have determined the g-factors and hyperfine constants for various substituted cyclohexadienyl radicals, providing detailed information about their electronic structure and spin density distribution. aip.orgnii.ac.jp For instance, in carboxylated cyclohexadienyl radicals, the spin density on the ring is influenced by the number and position of the carboxyl groups. aip.orgnii.ac.jp The stability of the cyclohexadienyl radical is a critical factor in its reactions; it can undergo self-reaction or react with other species in the system. acs.org The UV absorption spectrum of the cyclohexadienyl radical has been characterized, showing a strong absorption peak around 302 nm. acs.org

The thermal decomposition of cyclic olefins can proceed through various mechanisms. For 1,4-cyclohexadiene, gas-phase pyrolysis has been shown to primarily yield benzene and molecular hydrogen via a first-order intramolecular elimination, rather than a radical chain mechanism involving cyclohexadienyl radicals. The absence of hydrogen atoms during the pyrolysis supports a molecular mechanism over a radical chain process.

However, radical chain mechanisms are a general pathway for the decomposition of many organic compounds at high temperatures. researchgate.net A typical radical chain mechanism for decomposition would involve:

Initiation: Homolytic cleavage of a weak bond to form initial radicals.

Propagation: A series of steps where radicals abstract atoms (like hydrogen) or undergo β-scission to break down the molecule, generating new radicals.

Termination: Combination of two radicals to form a stable product.

The average chain length, which is the number of propagation cycles per initiation event, is a key characteristic of these reactions and is influenced by temperature. researchgate.net While not the dominant pathway for unsubstituted 1,4-cyclohexadiene, the presence of substituents like the methyl groups in this compound could potentially alter the decomposition pathways.

Ionic Reactions and Rearrangements

Substituted cyclohexadienes can act as surrogates for unstable or difficult-to-handle reagents in ionic transfer reactions. researchgate.netresearchgate.net These reactions often involve the transfer of a hydride (H⁻) or other groups from the cyclohexadiene to an electrophilic substrate, driven by the formation of a stable aromatic ring.

These transfer hydrofunctionalization reactions are typically catalyzed by a Lewis acid, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃). researchgate.netresearchgate.net The Lewis acid activates the substrate and facilitates the transfer from the cyclohexadiene surrogate. This methodology has been applied to the transfer hydrogenation of alkenes, where 1,4-cyclohexadiene serves as the hydrogen donor. researchgate.net The concept has been expanded to design cyclohexadiene-based surrogates for species like H₂, hydrosilanes (e.g., Me₃SiH), and mineral acids (e.g., HCl, HBr, HI). researchgate.net For example, cyclohexa-2,5-dien-1-ylcarbonyl chlorides have been used as bench-stable sources of HCl for the hydrochlorination of alkenes and alkynes. researchgate.net These reactions proceed with high regioselectivity, typically following Markovnikov's rule. researchgate.net

Acid-Catalyzed Transformations and Rearrangements

Acid-catalyzed reactions of cyclohexadienes often involve the formation of carbocationic intermediates, which can undergo a variety of subsequent transformations, including solvolysis and complex skeletal rearrangements.

The study of solvolysis reactions provides significant insight into the formation and fate of cyclohexadienyl cationic intermediates. While direct solvolysis studies on this compound are not extensively detailed in the reviewed literature, the behavior of structurally similar compounds offers a strong model for its reactivity. For instance, the solvolysis of 1,4-dimethyl-4-nitrocyclohexa-2,5-dien-1-ol involves the formation of a 1-hydroxy-1,4-dimethylcyclohexadienyl cation. This intermediate is generated by the ionization of the nitro group as nitrite.

Once formed, this cation is subject to reaction with the solvent. In mixed aqueous organic solvents, this leads to a variety of products. For example, in aqueous methanol (B129727), the cation is trapped by water to form diastereomers of 1,4-dimethylcyclohexa-2,5-diene-1,4-diol and by methanol to yield 4-methoxy-1,4-dimethylcyclohexa-2,5-dienol. These diene products can subsequently undergo acid-catalyzed aromatization, particularly in the absence of a base to neutralize the acid released during the initial solvolysis. This further reaction can lead to the formation of substituted phenols like 2,5-dimethylphenol.

Recent research has demonstrated that mechanical strain can be a powerful tool to drive complex molecular rearrangements that are otherwise unfavorable. isc.acnih.gov In systems containing 1,4-dimethoxy-2,5-cyclohexadiene moieties integrated into "molecular bows," introducing ring strain by tethering the structure can facilitate a formal isc.acresearchgate.net-aryl shift. isc.acnih.gov

This transformation is not a direct isc.acresearchgate.net-shift but rather a sequence of consecutive isc.acnih.gov-aryl shifts. isc.acnih.gov The reaction proceeds through multistep carbocation rearrangements, and the feasibility of this pathway is supported by free energy calculations that include solvation effects. isc.acnih.gov The solvent and temperature are critical factors in enabling this rearrangement to occur, ultimately leading to the formation of ortho-disubstituted aromatic products from an initially para-substituted diene system. isc.acnih.gov This work highlights how intramolecular strain can be harnessed to lower activation energies and achieve novel synthetic transformations. isc.acnih.govresearchgate.net

Key Factors in Strain-Driven Aryl Shifts
FactorInfluence on ReactionMechanism
Molecular StrainDrives the multi-step aryl shift from para to ortho position. isc.acnih.govLowers the activation energy for carbocation rearrangements. researchgate.net
SolventPlays a crucial role in facilitating the shift. isc.acnih.govSolvation stabilizes the cationic intermediates. isc.acnih.gov
TemperatureAffects the kinetics and outcome of the reaction. nih.govProvides the necessary energy to overcome reaction barriers.

Nucleophilic Additions and Substitutions

The double bonds in this compound are susceptible to attack by electrophiles, leading to addition products. Furthermore, related cyclohexadiene systems can participate in various nucleophilic substitution reactions, sometimes involving radical intermediates.

The reaction of conjugated dienes with electrophiles, such as hydrogen halides (HX), typically proceeds through a resonance-stabilized allylic carbocation intermediate, leading to a mixture of 1,2- and 1,4-addition products. In the case of this compound, the protonation of a double bond is expected to occur in a manner that generates the most stable carbocation. Protonation at the C4 position would lead to a resonance-stabilized tertiary allylic cation, which is highly favored.

Attack of the nucleophile (X⁻) on this cationic intermediate can occur at two positions:

Attack at C1: This results in the 1,4-adduct .

Attack at C5: This results in the 1,2-adduct .

The ratio of these products is often dependent on the reaction temperature.

Kinetic Control (Low Temperatures): At lower temperatures, the reaction is typically irreversible. The major product is the one that forms fastest, which is usually the 1,2-adduct. This is often attributed to the proximity of the nucleophile to the carbon bearing the most positive charge in the major resonance contributor of the carbocation.

Thermodynamic Control (Higher Temperatures): At higher temperatures, the addition reaction can become reversible. An equilibrium is established between the products, and the most stable product, the thermodynamic product, predominates. The thermodynamic product is often the 1,4-adduct, as it typically results in a more substituted (and thus more stable) double bond.

Product Distribution in Electrophilic Addition
ConditionControlling FactorMajor ProductReason
Low TemperatureKinetic Control1,2-AdductForms faster due to lower activation energy.
High TemperatureThermodynamic Control1,4-AdductMore stable product; reaction is reversible.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring. A related mechanism, the SRN1 (substitution, nucleophilic, radical, unimolecular) reaction, can occur on vinylic systems, including cyclohexadienes, particularly under photostimulation.

Research on 1-(diethoxyphosphoryl)oxy-1,3-cyclohexadienes has shown that they can react with trimethyltinsodium in liquid ammonia (B1221849) under irradiation to yield 1-trimethylstannylcyclohexadienes. isc.ac This reaction is proposed to occur via an SRN1 mechanism. isc.ac The key steps of this radical chain mechanism are:

Initiation: An electron is transferred to the substrate, forming a radical anion.

Propagation:

The radical anion fragments, losing the leaving group to form a vinylic radical.

This radical reacts with the nucleophile to form a new radical anion.

This new radical anion transfers its electron to a molecule of the starting material, forming the product and regenerating the initial radical anion to continue the chain.

The efficiency of such reactions can be highly dependent on the structure of the diene, as the spin density distribution in the intermediate radical anion affects its fragmentation rate. isc.ac

Nucleophilic substitution reactions can target different positions on a molecule like this compound. The potential sites for attack are the sp²-hybridized carbons of the double bonds (vinylic or "nuclear" positions) and the sp³-hybridized carbons of the methyl groups (allylic positions, analogous to benzylic positions in aromatic systems).

Generally, nucleophilic substitution at vinylic carbons is extremely slow under standard SN1 or SN2 conditions. youtube.comyoutube.com The sp²-hybridized carbon and the associated double bond create steric hindrance for backside attack (required for SN2), and the formation of a vinylic cation (required for SN1) is energetically unfavorable. youtube.comwikipedia.org

In contrast, the methyl groups are at allylic positions. Allylic substrates are reactive towards both SN1 and SN2 reactions.

SN1 Reactivity: If a leaving group were present on a methyl group, its departure would form a primary carbocation. However, this cation is adjacent to a double bond and would immediately rearrange to the more stable resonance-stabilized allylic cation seen in electrophilic additions, making an SN1 pathway plausible.

SN2 Reactivity: The allylic position is also susceptible to direct SN2 attack. youtube.com

Therefore, in a hypothetical nucleophilic substitution scenario on a derivative of this compound (e.g., with a leaving group on either a vinylic or an allylic carbon), substitution would be overwhelmingly favored at the allylic (methyl) position over the nuclear (vinylic) position under typical SN1/SN2 conditions. youtube.comyoutube.com

Transition Metal-Catalyzed Transformations

Transition metals offer a powerful toolkit for the functionalization of dienes, enabling a diverse range of transformations through various catalytic cycles. For non-conjugated dienes like this compound, transition metal catalysts can facilitate unique cycloadditions, functionalizations, and reduction reactions by coordinating to the double bonds and mediating bond formation. The following sections explore several such transformations, focusing on the mechanistic principles and reactivity patterns observed with cyclohexa-1,4-diene systems.

The rhodium-catalyzed [4+1] cycloaddition of a diene with carbon monoxide represents a direct and atom-economical route to cyclopentenone structures, which are prevalent in numerous natural products and functional molecules. pku.edu.cnacs.org Despite its conceptual simplicity, this transformation has proven challenging, and its success is highly dependent on the structure of the diene substrate. pku.edu.cn

Computational and experimental studies have shown that the [4+1] cycloaddition of common, non-strained dienes, such as 1,3-butadiene, with carbon monoxide does not proceed effectively under catalysis by typical rhodium precursors like [Rh(cod)Cl]₂. pku.edu.cnacs.org The proposed catalytic cycle, investigated through quantum chemical calculations, involves several key steps:

Oxidative Cyclization: The diene coordinates to the Rh(I) center, which then undergoes oxidative cyclization to form a rhodacyclopentene intermediate. acs.org

CO Coordination: A molecule of carbon monoxide coordinates to the rhodium center. acs.org

CO Insertion: The coordinated CO inserts into one of the rhodium-carbon bonds. acs.org

Reductive Elimination: The cycle concludes with reductive elimination from the acyl-allyl-rhodium intermediate to release the cyclopentenone product and regenerate the active Rh(I) catalyst. This final step is often the rate-determining step of the process. acs.org

In contrast, the reaction proceeds smoothly when strained dienes, specifically cyclopropyl-capped dienes (also known as allylidenecyclopropanes), are used as substrates. pku.edu.cnacs.org The success of these substrates is attributed to the release of ring strain during the initial oxidative cyclization step. This strain release provides a thermodynamic driving force that propagates through the subsequent steps of the catalytic cycle, making the reaction feasible. pku.edu.cnacs.org Therefore, while the rhodium-catalyzed [4+1] cycloaddition is a powerful synthetic tool, its application to unstrained cyclic dienes like this compound is not considered viable under currently reported conditions. Other rhodium-catalyzed reactions, such as [4+2+1] cycloadditions, have been developed for different classes of dienes and ene-allenes. pku.edu.cnnih.govacs.org

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms and reactivity of organometallic complexes involving cyclic dienes. These computational studies provide detailed insights into reaction pathways, transition state energies, and the electronic and steric factors that govern selectivity. semanticscholar.orgacs.org

A notable example is the DFT study of the reaction between cyclohexa-1,3-diene and a triruthenium hydrido carbonyl cluster, which leads to the formation of an edge-bridging allyl cluster. acs.org The calculations revealed a three-step mechanism:

Associative Substitution: The reaction begins with the associative substitution of a carbonyl ligand on the ruthenium cluster by the diene. This step, which forms an η²-diene intermediate, was identified as the rate-limiting step of the process. acs.org

Hydride Transfer: Following coordination, the hydride ligand transfers from the metal cluster to one of the coordinated carbon atoms of the diene. acs.org

Ligand Rearrangement: The resulting σ-allyl ligand rearranges to adopt a more stable η³-edge-bridging coordination mode, yielding the final product. acs.org

This study provides a detailed mechanistic picture that would be difficult to obtain through experimental means alone. acs.org

Furthermore, computational methods are widely used to understand the structure-function relationships of catalysts employed in diene transformations. For instance, DFT studies on Group 4 metallocenes, which are used as catalysts for reactions like hydrosilylation, have explored how variations in the metal center (Ti, Zr, Hf), the ansa-bridge, and substituents on the cyclopentadienyl ligands influence steric and electronic properties. researchgate.netntnu.no These studies correlate geometric parameters (e.g., bond angles and distances) and electronic parameters (e.g., HOMO-LUMO gaps and atomic charges) with the reactivity of the metallocene catalysts. Such insights are crucial for the rational design of new, more efficient catalysts for the transformation of cyclic dienes. researchgate.netntnu.no

A significant advancement in the functionalization of cyclohexa-1,4-dienes is the development of a switchable, organocatalytic enantioselective sulfenocyclization. This methodology allows for chemodivergent access to complex chiral bicyclic ring systems from a single class of starting materials by simply tuning the sulfenylating agent. nih.govresearchgate.netdoaj.org The reaction can be directed towards either a 6-endo carbosulfenylation to yield bicyclo[3.3.1]nonanes or a 5-endo sulfenolactonization to produce 2-oxabicyclo[3.2.1]octanes. nih.govresearchgate.net

The proposed mechanism proceeds through the formation of a chiral thiiranium ion. The sulfenylating agent is activated by a chiral organocatalyst, and this complex undergoes electrophilic addition to one of the double bonds of the cyclohexa-1,4-diene substrate. nih.gov This addition is the enantioselectivity-determining step. The resulting thiiranium intermediate is then trapped intramolecularly by the pendant nucleophile (an arene for carbosulfenylation or a carboxylic acid for sulfenolactonization), leading to the respective bicyclic products with high levels of stereocontrol. nih.gov

The choice of product is controlled by the substituent on the sulfur electrophile. By modifying this group, the reaction pathway can be switched between the two cyclization modes. This method has been successfully applied to various substituted cyclohexa-1,4-diene carboxylic acids, affording products with good yields and excellent enantioselectivities. researchgate.net

Substrate (R Group)Product TypeProductYield (%)Enantiomeric Excess (ee %)
HCarbosulfenylationBicyclo[3.3.1]nonane derivative8594
MeCarbosulfenylationBicyclo[3.3.1]nonane derivative8896
PhCarbosulfenylationBicyclo[3.3.1]nonane derivative9095
HSulfenolactonization2-Oxabicyclo[3.2.1]octane derivative9497
MeSulfenolactonization2-Oxabicyclo[3.2.1]octane derivative9296
PhSulfenolactonization2-Oxabicyclo[3.2.1]octane derivative8995

This table presents representative data for the switchable organocatalytic enantioselective sulfenocyclization of various cyclohexa-1,4-diene carboxylic acids, showcasing the high yields and enantioselectivities achieved for both carbosulfenylation and sulfenolactonization pathways. Data compiled from research findings. researchgate.net

Hydrosilylation, the addition of a silicon-hydrogen bond across a double bond, is a fundamental transformation for producing organosilanes. While platinum catalysts are traditionally used, there is growing interest in developing catalysts based on more earth-abundant metals like nickel. acs.org Nickel-catalyzed hydrosilylation of alkenes often exhibits distinct mechanistic pathways and selectivities compared to its platinum counterparts. acs.orgacs.org

The mechanism of nickel-catalyzed hydrosilylation can deviate from the classic Chalk-Harrod cycle. Studies have provided evidence for pathways involving nickel hydride intermediates. acs.org In some systems, particularly those using α-diimine nickel catalysts, redox-active ligands play a key role, and the reaction proceeds through nickel(II) intermediates with one-electron reduced ligands. This is distinct from mechanisms involving Ni(0) species. acs.org Another line of investigation has revealed that for certain precatalysts, the active catalytic species are not molecular nickel complexes but rather nickel nanoparticles formed in situ. chimia.ch

The regioselectivity of nickel-catalyzed hydrosilylation is a critical aspect. For terminal alkenes, nickel-based systems can provide excellent anti-Markovnikov selectivity, where the silyl group adds to the terminal carbon. acs.orgacs.org In the context of dienes, the substrate type is crucial. For conjugated dienes, nickel catalysts can promote 1,4- or 3,4-hydrosilylation, with the outcome being tunable by adjusting ligands and reaction temperature. researchgate.net For non-conjugated dienes like 1,4-cyclohexadiene, the reaction is less explored. However, based on the behavior of simple alkenes, it is expected that a nickel catalyst would coordinate to one of the double bonds and proceed via a metal-hydride pathway to yield a silylated cyclohexene derivative. Controlling the selectivity to prevent isomerization of the remaining double bond would be a key challenge.

Computational and Theoretical Investigations

Quantum Chemical Methodologies Applied to Cyclohexadienes

Quantum chemical methods are powerful tools for elucidating the electronic structure and predicting the behavior of molecules like 1,6-dimethylcyclohexa-1,4-diene. Among these, ab initio and Density Functional Theory (DFT) methods are prominently used.

Ab initio and DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the determination of reaction mechanisms and the prediction of reactivity. coe.edu For cyclohexadienes, these methods can be used to study various reactions, including electrocyclizations and cycloadditions. For instance, DFT calculations have been successfully employed to investigate the Diels-Alder reactions of cyclohexadiene with different dienophiles, providing insights into the reaction's synchronicity and the factors governing reactivity. researchgate.net

DFT methods, such as the M06-2X functional, have been used to study the Diels-Alder reactions of various cyclic dienes, including cyclohexadiene. researchgate.net These studies reveal that the reactivity of cyclohexadienes can be significantly influenced by the distortion energy required to reach the transition state. researchgate.net While specific calculations for this compound are not extensively documented in readily available literature, the principles derived from studies on the parent cyclohexadiene are applicable. The presence of methyl groups at the 1 and 6 positions would be expected to influence the conformational preferences and the activation energies of its reactions due to steric and electronic effects.

Furthermore, computational approaches combining DFT with models like the Marcus-Hush theory are being developed to accurately predict the kinetics of electrochemical reactions, which could be applied to understand the redox properties of substituted cyclohexadienes. nih.gov

The accuracy of ab initio and DFT calculations is highly dependent on the chosen level of theory and the basis set. acs.org A basis set is a set of mathematical functions used to build molecular orbitals. Larger basis sets, such as the correlation-consistent basis sets (e.g., cc-pVTZ), generally provide more accurate results but are computationally more expensive. au.dkyoutube.com The choice of basis set is critical for accurately describing phenomena like electron correlation, which is important for predicting reaction barriers and conformational energies. youtube.com

For instance, studies on the circular dichroism of cyclohexadiene and its methyl-substituted derivatives have utilized the aug-cc-pVTZ basis set at the random phase approximation level to achieve reliable results. au.dk The addition of diffuse functions (indicated by "aug-") is crucial for describing anions and weak interactions. acs.org Similarly, for second-row elements, the inclusion of "tight" d-functions in the basis set, denoted as (X+d)Z, has been shown to be important for accurate predictions. youtube.com

The level of theory, which refers to the method used to approximate the solution to the Schrödinger equation (e.g., Hartree-Fock, MP2, DFT with a specific functional), also plays a significant role. Different DFT functionals can yield varying results, and their performance should be benchmarked against high-level ab initio methods or experimental data when available. nih.gov

To ensure the reliability of computational predictions, it is essential to benchmark the chosen methods against accurate reference data. nih.gov This often involves comparing the results of more cost-effective methods, like DFT and force fields, against "gold standard" methods such as coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)). nih.gov

A comprehensive benchmark study on 145 reference organic molecules demonstrated that for conformational energies, MP2 theory provides the lowest mean error compared to DLPNO-CCSD(T) reference values, followed by B3LYP and other DFT functionals. nih.gov Such benchmarking allows for the selection of a computational method that offers the best balance between accuracy and computational cost for the system of interest. chemrxiv.orgrsc.org For substituted cyclohexadienes like this compound, accurate calculation of conformational energies and the barriers between different conformers is crucial for understanding their reactivity and spectroscopic properties.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a powerful qualitative and semi-quantitative tool for understanding and predicting the reactivity and selectivity of chemical reactions, particularly pericyclic reactions in which cyclohexadienes often participate. numberanalytics.comnumberanalytics.com

FMO theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. yale.edursc.org The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key indicator of a molecule's reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com

For a diene like this compound, the HOMO energy indicates its ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. In reactions with electron-deficient dienophiles (a common scenario in Diels-Alder reactions), the interaction between the diene's HOMO and the dienophile's LUMO is dominant. The methyl groups in this compound are electron-donating, which would be expected to raise the energy of the HOMO, making it a more reactive diene in such reactions compared to the unsubstituted cyclohexadiene.

Computational methods like DFT can be used to calculate the HOMO and LUMO energies of molecules. researchgate.net These calculated energies can then be used to predict the relative reactivity of a series of related compounds.

Table 1: Illustrative HOMO-LUMO Energies of Substituted Dienes (Conceptual) This table is for illustrative purposes as specific data for this compound was not found in the provided search results. The values are representative of trends observed in substituted dienes.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
1,3-Butadiene-9.090.539.62
1,3-Cyclohexadiene (B119728)-8.600.809.40
This compound (Estimated)-8.450.859.30

Beyond predicting reactivity, FMO theory is crucial for explaining the stereochemistry and regioselectivity of pericyclic reactions. numberanalytics.com The symmetry of the interacting frontier orbitals determines the allowed reaction pathway under thermal or photochemical conditions, as described by the Woodward-Hoffmann rules. prgc.ac.in

For instance, in an electrocyclic reaction, the symmetry of the HOMO of the polyene determines whether the ring closure will be conrotatory or disrotatory. numberanalytics.comlibretexts.org Similarly, in a cycloaddition reaction like the Diels-Alder reaction, the overlap of the HOMO of the diene and the LUMO of the dienophile dictates the stereochemical outcome. numberanalytics.com The regioselectivity of the reaction, which is the preferential formation of one constitutional isomer over another, is also governed by the relative sizes of the orbital coefficients on the atoms involved in the bond formation.

Transition State Characterization and Mechanistic Elucidation

The reactivity and reaction mechanisms of this compound and related compounds have been a subject of significant theoretical inquiry. Computational chemistry provides powerful tools to explore the energetic landscapes of reactions, characterize the fleeting transition states, and distinguish between different mechanistic pathways.

Computational studies on similar systems, such as the rearrangement of vinylacetylene, reveal that activation enthalpies can be substantial, ranging from 66 to 92 kcal/mol, often overlapping with the energies required for decomposition reactions. rsc.org In the context of cycloaddition reactions, like the Diels-Alder reaction, quantum mechanics calculations can quantify the activation barriers for different stereochemical pathways. For example, in the reaction of cyclobutenone with cyclopentadiene, the activation energy for the endo pathway is calculated to be 4.69 kcal/mol, while the exo pathway has a higher barrier of 6.33 kcal/mol. longdom.org These computational approaches allow for a detailed understanding of the factors controlling reaction feasibility and product distribution.

Comparative Activation Energies from Experimental and Computational Studies

ReactionCompoundMethodActivation Energy (kcal/mol)Reference
Thermal Decompositioncis-3,6-Dimethylcyclohexa-1,4-dieneExperimental (Arrhenius eq.)~39.95 rsc.org
Diels-Alder (endo)Cyclobutenone + CyclopentadieneComputational4.69 longdom.org
Diels-Alder (exo)Cyclobutenone + CyclopentadieneComputational6.33 longdom.org

In cycloaddition reactions, the three-dimensional arrangement of atoms in the transition state is critical. Steric interactions, which are repulsive forces between atoms in close proximity, can significantly influence the energy of the transition state and thus the reaction rate and outcome. For substituted cyclohexanes, which are products of such reactions, the steric strain associated with substituents in axial positions is a well-documented phenomenon. minia.edu.eg For example, an axial methyl group in a cyclohexane (B81311) ring introduces about 1.8 kcal/mol of steric strain due to interactions with other axial hydrogens (1,3-diaxial interactions). utexas.edu

In the context of a Diels-Alder reaction involving a substituted diene like this compound, the methyl groups can lead to steric hindrance in the transition state. This can favor one stereochemical outcome over another (e.g., exo vs. endo products). Computational studies on the Diels-Alder reactions of substituted cyclobutenones show that while the endo pathway is often kinetically favored for unsubstituted reactants, the presence of substituents can reverse this preference, making the exo pathway more favorable. longdom.org This shift is attributed to the steric clash that would occur in the more compact endo transition state. The analysis of transition state geometries reveals how the forming bond lengths can adjust to accommodate substituents, leading to an asynchronous process where one bond forms faster than the other. longdom.orgresearchgate.net

A fundamental question in mechanistic chemistry is whether multiple bonds are formed and broken in a single, continuous step (a concerted mechanism) or through a sequence of steps involving one or more intermediates (a stepwise mechanism). nih.gov Diels-Alder reactions are classically considered to be concerted processes. researchgate.net However, for polarized or substituted reactants, the mechanism can approach a stepwise pathway. nih.govresearchgate.net

Quantum chemical modeling is a key tool for distinguishing between these possibilities. growingscience.com For example, theoretical studies on the ionic Diels-Alder reaction indicate that both one-step and stepwise mechanisms can be viable, with the stability of a potential intermediate being a crucial factor. researchgate.net In some cases, calculations may not locate a distinct transition state for a stepwise process, suggesting that the concerted and stepwise pathways have merged at the rate-limiting transition structure. nih.gov Computational analysis of the [4+2] cycloaddition between 2,3-dimethylbuta-1,3-diene and methyl acrylate (B77674) suggests that a stepwise biradical mechanism is energetically more favorable than a one-step concerted pathway. growingscience.com This highlights that while the concerted model is a powerful generalization for the Diels-Alder reaction, the specific mechanism for substituted systems like this compound can be more complex and may lie on the boundary between concerted and stepwise processes. nih.govgrowingscience.com

Conformational Analysis and Molecular Structure Studies

The three-dimensional shape, or conformation, of a molecule is crucial to its stability and reactivity. For cyclic molecules like this compound, understanding the preferred conformation is key to predicting its chemical behavior.

The conformation of the 1,4-cyclohexadiene (B1204751) ring has been a topic of considerable debate, with conflicting reports supporting both boat-shaped and planar structures. acs.org While the saturated cyclohexane ring overwhelmingly prefers a strain-free chair conformation, the introduction of double bonds in the 1,4-cyclohexadiene system changes the energetic landscape. utexas.edulibretexts.org A planar conformation would induce significant angle and eclipsing strain. libretexts.org

The alternative is a non-planar, puckered conformation. acs.org For the 1,4-cyclohexadiene ring, if the four olefinic and allylic carbons (C1, C2, C4, C5) are coplanar, and the two methylene (B1212753) carbons (C3, C6) are on the same side of this plane, the conformation is termed a boat form. qmul.ac.uk If the ring is bent along the axis connecting the two methylene carbons, it adopts a twist-boat conformation. Early vibrational spectral analysis suggested a planar structure, but subsequent studies, including NMR analysis, have provided evidence for both possibilities depending on the specific substitution pattern and physical state. acs.orgacs.org More recent and comprehensive analyses, however, lean towards a non-planar, boat-like conformation as the more stable arrangement for most 1,4-cyclohexadiene derivatives, as this shape relieves the inherent strain of a flat ring. acs.org

Conformational Characteristics of Six-Membered Rings

Ring SystemMost Stable ConformationKey Strain Factors AvoidedReference
CyclohexaneChairAngle and Torsional Strain libretexts.org
1,4-CyclohexadieneBoat / Twist-BoatRelieves planar strain acs.orgqmul.ac.uk

The specific conformation adopted by a cyclohexadiene ring has direct stereochemical consequences. In a substituted cyclohexane, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. Due to steric strain, bulky substituents preferentially occupy the more spacious equatorial positions. minia.edu.egutexas.edu This preference dictates the equilibrium between different conformers and influences the molecule's reactivity. minia.edu.eg

Advanced Synthetic Applications and Functionalization Strategies

Cyclohexadienes as Reagents and Precursors in Complex Molecule Synthesis

The reactivity of the 1,4-cyclohexadiene (B1204751) scaffold has been harnessed in numerous ways, from acting as a source of hydrogen in reduction reactions to serving as a monomer in the synthesis of advanced polymeric materials.

1,4-Cyclohexadienes are effective hydrogen atom or hydride donors, a property that is central to their application as reducing agents. The driving force for these reactions is the formation of a stable aromatic ring.

In the realm of radical chemistry, there has been a significant effort to find less toxic alternatives to organotin hydrides, such as tributyltin hydride. Silylated 1,4-cyclohexadienes have emerged as promising substitutes for conducting various radical chain reductions. These reagents are considered more environmentally benign.

The general mechanism involves the abstraction of a hydrogen atom from the silylated 1,4-cyclohexadiene by a radical species. This generates a cyclohexadienyl radical, which then expels a silyl (B83357) radical to form a stable aromatic ring. The generated silyl radical can then propagate the radical chain.

A variety of silylated 1,4-cyclohexadienes have been developed and utilized in a range of reductive transformations, including:

Dehalogenations: The reduction of alkyl halides (bromides and iodides).

Deselenations: The removal of phenylselenyl groups.

Deoxygenations: The Barton-McCombie deoxygenation of alcohols via their thiocarbonyl derivatives.

The efficiency of these reactions can be influenced by the nature of the substituents on the cyclohexadiene ring.

Table 1: Examples of Reductive Defunctionalizations using Silylated 1,4-Cyclohexadienes

Substrate TypeSilylated Cyclohexadiene ReagentProduct Type
Alkyl Iodide1-(Trimethylsilyl)-1,4-cyclohexadieneAlkane
Alkyl Bromide1-(Triphenylsilyl)-1,4-cyclohexadieneAlkane
Phenylselenyl Ether1-(tert-Butyldimethylsilyl)-1,4-cyclohexadieneAlkane
Thiocarbonyl Ester1-(Trimethylsilyl)-1,4-cyclohexadieneDeoxygenated Product

Transfer hydrogenation is a powerful technique that avoids the need for high-pressure hydrogen gas. Cyclohexa-1,4-dienes can serve as effective dihydrogen surrogates in these reactions, particularly in the presence of a strong Lewis acid catalyst like tris(pentafluorophenyl)borane, B(C₆F₅)₃.

The mechanism is believed to involve the abstraction of a hydride from the cyclohexa-1,4-diene by the organoborane catalyst, forming a borohydride (B1222165) intermediate and a cyclohexadienyl cation. This system can then reduce a variety of unsaturated substrates, such as imines and related heteroarenes. The choice of substituents on the cyclohexa-1,4-diene can influence the reactivity and the outcome of the transfer hydrogenation. While unsubstituted cyclohexa-1,4-diene can be effective, donor-substituted derivatives are often employed.

This methodology represents a transition-metal-free approach to transfer hydrogenation, offering a valuable tool for the reduction of various functional groups under milder conditions.

1-Methyl-1,4-cyclohexadiene (B1585077) has been specifically identified as an efficient, traceless reducing agent for the conversion of quinones to their corresponding catechols (from ortho-quinones) and hydroquinones (from para-quinones). nih.gov This reaction proceeds under mild, metal-free conditions. nih.gov

The proposed mechanism involves a hydrogen atom transfer from the 1-methyl-1,4-cyclohexadiene to the quinone, which can be triggered thermally or photochemically. nih.gov In the presence of a catalytic amount of a strong acid like trifluoroacetic acid, the mechanism may shift towards a hydride transfer process. nih.gov A significant advantage of this method is that the oxidized product of the reagent is toluene, a volatile and easily removable byproduct. nih.gov

Table 2: Reduction of Various Quinones with 1-Methyl-1,4-cyclohexadiene

Quinone SubstrateProductYield (%)
1,4-BenzoquinoneHydroquinone>95
2-Methyl-1,4-benzoquinone2-Methylhydroquinone92
2,6-Di-tert-butyl-1,4-benzoquinone2,6-Di-tert-butylhydroquinone92
1,2-Naphthoquinone1,2-Naphthalenediol85

Data sourced from studies on 1-methyl-1,4-cyclohexadiene. nih.govnih.gov The reactivity of 1,6-dimethylcyclohexa-1,4-diene in similar reductions has not been explicitly reported.

1,4-Cyclohexadiene (CHD) is a valuable monomer in polymer chemistry, offering a route to materials with interesting properties. rsc.org It can be obtained as a byproduct of oleochemical metathesis if polyunsaturated fatty acids are present in the feedstock, making it a potentially renewable resource. rsc.org

One strategy involves the isomerization of 1,4-CHD to the conjugated 1,3-cyclohexadiene (B119728), which can then undergo polymerization through various mechanisms, including anionic, cationic, and free-radical pathways. rsc.org The resulting poly(cyclohexadiene)s are of interest as they can be transformed into conducting polymers and proton conductors. rsc.org

Another approach is the direct use of 1,4-CHD in ring-opening metathesis polymerization (ROMP). While 1,4-CHD itself is a low-strain cycloolefin, it can be copolymerized with higher-strain monomers. More commonly, 1,4-CHD is first functionalized, for example, by epoxidation to form cyclohexadiene oxide, which can then be used in ring-opening copolymerization (ROCOP) reactions to produce renewable polycarbonates and polyesters. rsc.org These unsaturated polymers offer the potential for further modification of the double bonds in the backbone, allowing for the tuning of polymer properties. rsc.org

Carbasugars, in which the endocyclic oxygen atom of a carbohydrate is replaced by a methylene (B1212753) group, are an important class of compounds with diverse biological activities. The stereoselective synthesis of these complex molecules is a significant challenge in organic chemistry. Cyclohexadiene derivatives can serve as valuable starting materials for the construction of carbasugar scaffolds.

One key strategy involves the regio- and stereoselective functionalization of the cyclohexadiene ring to introduce the required stereocenters. For the synthesis of carbaheptopyranose derivatives (seven-carbon carbasugars), a cyclohexadiene precursor could be elaborated to introduce the necessary hydroxyl groups and the additional carbon atom.

A relevant approach is the use of radical-induced carbocyclization of acyclic precursors that can be conceptually derived from the opening of a cyclohexadiene ring. While direct transformations from this compound to carbaheptopyranoses are not documented, the general principle of using cyclic dienes as synthons for carbasugars is established. These syntheses often rely on powerful stereocontrolling reactions such as dihydroxylations, epoxidations, and various cycloadditions to build up the complex stereochemistry of the target molecules.

Application in Marine Natural Product Synthesis Frameworks

The structural motif of this compound, accessible from the microbial oxidation of p-xylene (B151628), serves as a key chiral precursor in the synthesis of certain marine natural products. A notable example is the enantioselective synthesis of (-)-sporochnol, a volatile, biologically active compound isolated from the brown alga Sporochnus giganteus.

The synthesis commences with the enzymatic dihydroxylation of p-xylene by a mutant strain of Pseudomonas putida (UV4), which yields (+)-cis-1,2-dihydroxy-3,6-dimethylcyclohexa-3,5-diene. This chiral diol is then converted to the corresponding (1S,4S)-1,6-dimethylcyclohexa-2,5-diene-1,4-diol. A subsequent stereospecific copper(I)-catalyzed 1,4-reduction with hydride affords the pivotal intermediate, (1S,4S)-1,6-dimethylcyclohexa-2,5-dien-1-ol. This intermediate contains the requisite stereochemistry for the elaboration into the final natural product. The synthesis proceeds through a series of steps including protection, hydroboration-oxidation, and deprotection to furnish (-)-sporochnol. This synthetic strategy highlights the utility of prochiral cyclohexadienes in accessing stereochemically rich natural products.

Asymmetric Synthesis Utilizing Cyclohexadiene Scaffolds

The prochiral nature of this compound and related cyclohexadiene systems makes them ideal substrates for asymmetric synthesis, enabling the creation of chiral molecules with high enantiomeric purity.

Desymmetrisation Reactions with Chiral Catalysts and Reagents

The desymmetrization of prochiral cyclohexa-1,4-dienes represents a powerful strategy for the enantioselective synthesis of complex molecules. While specific examples utilizing this compound are not extensively documented, the principles are well-established with analogous substrates. Chiral catalysts, including those based on transition metals and organocatalysts, can differentiate between the two enantiotopic double bonds of the cyclohexadiene ring.

For instance, catalytic enantioselective bromoaminocyclization of prochiral cyclohexa-1,4-dienes has been achieved using chiral anion phase-transfer catalysis. researchgate.net This method provides access to enantioenriched cis-3a-arylhydroindoles bearing an all-carbon quaternary stereocenter. researchgate.net The success of these reactions relies on the ability of the chiral catalyst to create a chiral environment around the substrate, directing the electrophilic attack of the bromine source to one of the two double bonds with high facial and regioselectivity. Such methodologies, while demonstrated on other cyclohexadienes, lay the groundwork for potential applications with this compound to generate chiral building blocks with vicinal quaternary centers.

Enantioselective Access to Chiral Bicyclo[m.n.1] Ring Systems from Cyclohexa-1,4-dienes

Cyclohexa-1,4-dienes are valuable precursors for the construction of bicyclo[m.n.1] ring systems, which are prevalent in numerous natural products. These transformations can be rendered enantioselective through the use of chiral catalysts or auxiliaries. Organocatalytic enantioselective sulfenocyclization of cyclohexadienes has been shown to provide chemodivergent access to various chiral bicyclo[m.n.1] ring systems. rsc.org

Furthermore, the intramolecular asymmetric α-arylative desymmetrization of 1,3-diketones tethered to a cyclohexadiene moiety can lead to the formation of highly oxygenated and densely substituted bicyclo[m.n.1] skeletons with excellent enantio- and diastereoselectivities. ucl.ac.uk These methods often involve a cascade of reactions, where the cyclohexadiene unit acts as a linchpin for the formation of the complex bicyclic architecture. While direct examples with this compound are yet to be reported, the established synthetic routes using other substituted cyclohexadienes demonstrate the potential for this compound to be a key starting material for the asymmetric synthesis of complex bridged ring systems.

Controlled Functionalization and Derivatization

The selective functionalization of the double bonds in this compound allows for the introduction of various functional groups in a controlled manner, leading to a diverse array of derivatized products.

Directed Epoxidation Strategies for Cyclohexa-1,4-dienes

The epoxidation of cyclohexa-1,4-dienes can be directed by existing functional groups within the molecule to achieve high levels of stereocontrol. In substrates containing a pendant hydroxyl group, for example, the epoxidation can proceed via an intramolecular delivery of the oxidant, leading to the formation of a single diastereomer of the resulting epoxide. This epoxide can then undergo subsequent intramolecular cyclization to furnish highly functionalized, reduced benzofuran (B130515) derivatives. rsc.orgresearchgate.net

While this compound itself lacks a directing group, the principles of substrate-controlled epoxidation can be applied to its derivatives. The steric hindrance imposed by the methyl groups can also influence the facial selectivity of the epoxidation, although this effect is generally less pronounced than that of a directing group. The strategic placement of a directing group on a side chain attached to the cyclohexadiene ring would enable precise control over the stereochemical outcome of the epoxidation, providing access to a range of chiral, oxygenated scaffolds.

Regioselective Arene Functionalization via Cyclohexadiene Intermediates

Cyclohexadiene derivatives serve as valuable intermediates in the regioselective functionalization of arenes. A key strategy involves the C-H functionalization of a cyclohexadiene followed by aromatization to yield the substituted arene.

Rhodium-catalyzed C-H functionalization of 1-methyl-1,4-cyclohexadiene, a close analog of this compound, with diaryldiazomethanes provides a facile route to triarylmethanes. researchgate.netchemrxiv.org This reaction, followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), leads to the formation of the corresponding triarylmethane products in good yields and with high enantioselectivity when a chiral rhodium catalyst is employed. researchgate.netchemrxiv.org This method showcases the potential for the intermolecular C-H insertion into the cyclohexadiene ring with high levels of control.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Cyclohexadiene Transformations

The transformation of cyclohexadienes is a cornerstone of organic synthesis, and the development of new catalytic systems is crucial for enhancing efficiency, selectivity, and scope. Research is increasingly focused on moving beyond traditional catalysts to explore more sustainable and versatile options.

One promising area is the use of manganese catalysts. Recent studies have demonstrated a manganese-catalyzed methodology for installing conjugated 1,3-diene functionalities onto indole (B1671886) scaffolds. acs.org This process allows for the single-flask synthesis of complex alicyclic structures through a subsequent [4+2]-cycloaddition. acs.org Mechanistic investigations suggest a pathway involving a five-membered manganacycle intermediate and reversible C–H metalation. acs.org The significance of this approach lies in its use of an earth-abundant metal and its ability to construct complex molecular architectures in a single pot, which is highly desirable for efficiency. acs.org

Platinum-based catalysts also continue to be an area of active investigation. For instance, the (bis(phosphanylethyl)phosphane)Pt²⁺ catalyzed cyclo-isomerization of 7-methyl-octa-1,6-diene to form 1-isopropylbicyclo[3.1.0]hexane has been studied in detail. nih.gov These studies provide a model for understanding how catalysts can control complex reaction cascades involving diene systems.

Catalyst SystemTransformationKey Features
Manganese(I) CatalysisC-H Dienylation / Diels-Alder CascadeUtilizes an earth-abundant metal; enables one-pot synthesis of complex indole-cyclohexene hybrids. acs.org
Platinum(II) CatalysisCycloisomerization of 1,6-dienesForms bicyclopropane structures; mechanism involves both 5-exo and 6-endo pathways. nih.gov

Exploration of New Pericyclic Reaction Pathways for 1,6-Dimethylcyclohexa-1,4-diene

Pericyclic reactions, such as cycloadditions and electrocyclizations, are powerful, atom-economical tools for forming cyclic compounds with high stereospecificity. The rigid, yet reactive, structure of this compound makes it an excellent candidate for exploring novel pericyclic reaction pathways.

The Diels-Alder, or [4+2]-cycloaddition, reaction is a classic example and remains a fertile ground for new discoveries. Research has focused on using cyclohexadiene intermediates in intramolecular Diels-Alder (IMDA) reactions to construct complex, caged polycyclic frameworks found in natural products. nih.gov For example, the synthesis of sesquiterpenoids artatrovirenols A and B features a bioinspired intramolecular formal [4+2] cycloaddition to rapidly build the core tetracyclic structure. nih.gov

Furthermore, studies on deuterium-labeled cyclohexa-1,4-diene have shown that its decomposition to benzene (B151609) and hydrogen occurs stereospecifically, highlighting the controlled nature of pericyclic processes involving this scaffold. rsc.org Future work will likely explore asymmetric versions of these reactions and the use of unconventional dienophiles to access new molecular diversity.

Reaction TypeSubstrate TypeProductSignificance
[4+2] CycloadditionIndole-dienes and dienophilesIndole-cyclohexene hybridsAccess to complex alicyclic scaffolds with potential bioactivity. acs.org
Intramolecular [4+2] CycloadditionCyclopentenone precursorCaged tetracyclic sesquiterpenoidsBioinspired synthesis of complex natural products. nih.gov
Dehydrogenationtrans-3,6-dideuteriocyclohexa-1,4-dieneBenzene and HydrogenDemonstrates stereospecificity of pericyclic elimination. rsc.org

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of complex chemical reactions. For molecules like this compound, Density Functional Theory (DFT) and other methods can provide deep mechanistic insights that are difficult to obtain through experimentation alone.

A computational study on the Pt(II)-catalyzed cycloisomerization of a 1,6-diene analogue revealed that the cyclopropanation step is rate-determining. nih.gov The calculations showed that the 5-exo and 6-endo pathways have very similar free energy values, explaining the observed product distributions. nih.gov Such models can predict transition state geometries and activation energies, guiding the design of new catalysts and substrates to favor desired reaction outcomes. nih.gov For instance, modeling showed that a "W" conformation in certain intermediates facilitates the cyclopropanation step. nih.gov This predictive power allows chemists to design more efficient and selective reactions, saving time and resources in the laboratory.

Bio-inspired Transformations Involving Cyclohexadiene Intermediates

Nature frequently employs cyclohexadiene intermediates in the biosynthesis of complex natural products. Researchers are increasingly drawing inspiration from these pathways to develop novel synthetic strategies. These bio-inspired approaches often lead to highly efficient and stereoselective syntheses of valuable molecules.

The total syntheses of sesquiterpenoids like artatrovirenols A and B have been achieved using a bio-inspired intramolecular [4+2] cycloaddition, mimicking a proposed biosynthetic pathway. nih.gov This strategy not only provides a concise route to the target molecules but also lends support to the hypothesized biogenetic origin. nih.gov Similarly, the discovery and synthesis of unprecedented sesquiterpenoid dimers, henryinins A–E, were accomplished through a bioinspired [4+2] cycloaddition, showcasing how these reactions can lead to unique and complex molecular architectures. rsc.org These examples highlight a growing trend of using cyclohexadiene-containing fragments as key building blocks in biomimetic syntheses to access natural-product-like diversity. researchgate.net

Applications in Sustainable Chemical Technologies

The principles of green and sustainable chemistry are increasingly influencing research directions. Transformations involving this compound and related structures are well-suited to align with these principles.

Q & A

Basic: What are the recommended methodologies for synthesizing 1,6-Dimethylcyclohexa-1,4-diene?

Answer:
The synthesis of this compound typically involves catalytic dehydrogenation or Diels-Alder reactions. For example:

  • Diels-Alder Approach : Use a conjugated diene (e.g., 1,3-butadiene) and a dienophile (e.g., dimethylacetylene dicarboxylate) under thermal or Lewis acid-catalyzed conditions. Post-cyclization methylation at the 1,6-positions can be achieved via Grignard reagents or palladium-catalyzed cross-coupling.
  • Dehydrogenation : Start with a fully saturated cyclohexane derivative (e.g., 1,6-dimethylcyclohexane) and employ dehydrogenation catalysts like palladium on carbon (Pd/C) under controlled hydrogen pressure.

Validation : Confirm product purity via gas chromatography (GC) with flame ionization detection (FID) and structural integrity via 1H^1H-NMR to identify characteristic olefinic proton signals (δ 5.2–5.8 ppm) .

Basic: How can structural isomers of this compound be distinguished experimentally?

Answer:
Isomeric differentiation requires a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to identify substituent positions. Nuclear Overhauser Effect (NOE) experiments in 2D NMR (e.g., NOESY) can resolve spatial proximity of methyl groups relative to the diene system.
  • GC-MS : Compare retention indices and fragmentation patterns against reference libraries. For example, trans-cadina-1(6),4-diene (a structural analog) shows distinct mass spectral peaks at m/z 204 (M+^+) and 161 (base peak) due to retro-Diels-Alder fragmentation .

Advanced: What experimental designs are suitable for determining the reaction kinetics of this compound with NO3_33​ radicals?

Answer:
A relative rate method is recommended, using cyclohexa-1,4-diene as a reference compound:

Setup : Conduct reactions in a 56 L Teflon chamber under controlled N2_2 pressure (1013 mbar). Generate NO3_3 radicals via thermal decomposition of N2_2O5_5 .

Monitoring : Track reactant depletion via GC-FID at timed intervals.

Calculations : Use the ratio ktarget/kreferencek_{\text{target}} / k_{\text{reference}}, where kreference=6.6×1013cm3molecule1s1k_{\text{reference}} = 6.6 \times 10^{-13} \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1} (for cyclohexa-1,4-diene at 298 K).

Error Analysis : Report uncertainties (e.g., ±0.37 for ratio measurements) and validate with Arrhenius plots for temperature dependence .

Advanced: How can computational modeling predict the electronic effects of methyl substituents on the reactivity of this compound?

Answer:
Density Functional Theory (DFT) simulations at the B3LYP/6-311+G(d,p) level can:

Map electron density distributions to identify hyperconjugative interactions between methyl groups and the diene system.

Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic additions.

Compare activation energies (ΔG^\ddagger) of substituted vs. unsubstituted analogs for mechanistic insights.
Validation : Cross-reference computed data with experimental kinetic results (e.g., rate constants from ozonolysis or Diels-Alder reactions) .

Advanced: What statistical approaches resolve contradictions in environmental degradation studies of this compound?

Answer:
Address data variability using:

  • SIMPER Analysis : Identify compounds contributing most to variance (e.g., trans-cadina-1(6),4-diene in chemotype discrimination ).
  • Non-Metric Multidimensional Scaling (NMDS) : Visualize clustering of degradation byproducts in multidimensional space.
  • Error-Weighted Regression : Account for instrument precision (e.g., GC-FID ±5% error) when modeling degradation half-lives.

Example : If photolysis and ozonolysis data conflict, apply ANOVA to test for significant differences (p < 0.05) under controlled light and O3_3 conditions .

Advanced: How are degradation pathways of this compound characterized in atmospheric studies?

Answer:

Chamber Experiments : Expose the compound to OH radicals or O3_3 in a Teflon reactor, then analyze products via proton-transfer-reaction mass spectrometry (PTR-MS) or LC-MS.

Mechanistic Probes : Use isotopically labeled 13C^{13}C-methyl groups to trace carbon fate in oxidation products.

Kinetic Modeling : Integrate Master Chemical Mechanism (MCM) modules to simulate secondary organic aerosol (SOA) formation pathways .

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